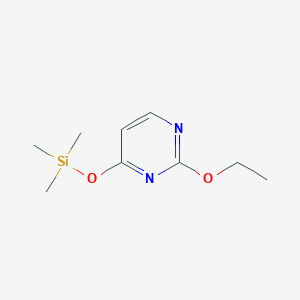
2-Ethoxy-4-((trimethylsilyl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(trimethylsilyloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an ethoxy group at the 2-position and a trimethylsilyloxy group at the 4-position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxypyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trimethylsilyl group being introduced at the 4-position of the pyrimidine ring.
Another approach involves the use of 2-chloro-4-(trimethylsilyloxy)pyrimidine as a starting material. This compound can be synthesized by reacting 2-chloropyrimidine with trimethylsilyl chloride in the presence of a base. The resulting intermediate is then treated with ethanol to introduce the ethoxy group at the 2-position.
Industrial Production Methods
Industrial production of 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the process parameters are carefully controlled to ensure consistent product quality. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-(trimethylsilyloxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyloxy group can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium iodide), amines (e.g., aniline), and thiols (e.g., thiophenol). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the ethoxy group.
Reduction Reactions: Products include dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(trimethylsilyloxy)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. It serves as a lead compound for the design of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-(trimethylsilyloxy)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The ethoxy and trimethylsilyloxy groups can influence the compound’s binding affinity and selectivity for these targets.
For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer applications, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
2-Ethoxy-4-(trimethylsilyloxy)pyrimidine can be compared with other similar compounds, such as:
2-Methoxy-4-(trimethylsilyloxy)pyrimidine: This compound has a methoxy group instead of an ethoxy group at the 2-position. The presence of the methoxy group can influence the compound’s reactivity and biological activity.
2-Ethoxy-4-hydroxypyrimidine: This compound has a hydroxyl group instead of a trimethylsilyloxy group at the 4-position. The hydroxyl group can affect the compound’s solubility and hydrogen bonding interactions.
2-Ethoxy-4-(tert-butyldimethylsilyloxy)pyrimidine: This compound has a tert-butyldimethylsilyloxy group instead of a trimethylsilyloxy group at the 4-position. The bulkier silyl group can impact the compound’s steric properties and reactivity.
Propiedades
Número CAS |
171109-23-2 |
|---|---|
Fórmula molecular |
C9H16N2O2Si |
Peso molecular |
212.32 g/mol |
Nombre IUPAC |
(2-ethoxypyrimidin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H16N2O2Si/c1-5-12-9-10-7-6-8(11-9)13-14(2,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
PHKMLLIVNATCOS-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=CC(=N1)O[Si](C)(C)C |
SMILES canónico |
CCOC1=NC=CC(=N1)O[Si](C)(C)C |
Sinónimos |
Pyrimidine, 2-ethoxy-4-[(trimethylsilyl)oxy]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















